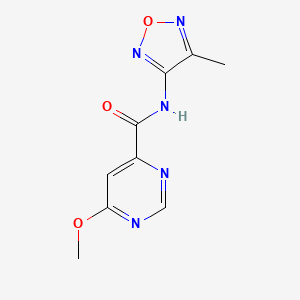

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide, also known as Moxifloxacin, is a synthetic antibacterial agent that belongs to the class of fluoroquinolones. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. The purpose of

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from various precursors, including visnaginone and khellinone, to explore their potential as anti-inflammatory and analgesic agents. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibit analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidiabetic Screening

In vitro antidiabetic activity has been evaluated for a series of synthesized compounds, showing promise in the α-amylase inhibition assay. This indicates potential applications in diabetes management and treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Cytotoxicity Studies

Newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the development of potential cancer therapies (Hassan, Hafez, & Osman, 2014).

Antiprotozoal Agents

The synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds has demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antimicrobial Activity

Studies on the antimicrobial activity of synthesized compounds, such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, have shown promising results against strains like Proteus vulgaris and Pseudomonas aeruginosa, offering potential in antimicrobial therapy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Enzyme Assay and Docking Study

The synthesis of chromone-pyrimidine coupled derivatives has been explored, with compounds showing significant in vitro antifungal and antibacterial activity. Enzyme assay and docking studies suggest mechanisms of action, contributing to the development of new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Wirkmechanismus

Target of Action

The primary targets of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide are currently unknown. This compound is a derivative of the oxadiazole family , which are known to exhibit a broad spectrum of biological activities.

Mode of Action

The mode of action of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide As an oxadiazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Given the broad spectrum of biological activities exhibited by oxadiazole derivatives , this compound may have diverse effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Zukünftige Richtungen

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties. While the specific future directions for “6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” are not provided in the retrieved sources, research on oxadiazole derivatives continues to be an active area of study .

Eigenschaften

IUPAC Name |

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-5-8(14-17-13-5)12-9(15)6-3-7(16-2)11-4-10-6/h3-4H,1-2H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLWFKAMSFHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2709841.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2709852.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)

![4-(3-Fluoro-4-methoxyphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709857.png)